BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE

Olefin Polymerization Zirconocene Catalysis Polypropylene

Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride (CAS 119445-92-0), with the formula (1,3-Me2Cp)2ZrCl2, is a metallocene precatalyst in the zirconocene dichloride family. It features two 1,3-dimethylcyclopentadienyl ligands coordinated to a zirconium(IV) center bearing two chloride ligands.

Molecular Formula C14H18Cl2Zr 10*
Molecular Weight 348.42
CAS No. 119445-92-0
Cat. No. B1141596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE
CAS119445-92-0
Molecular FormulaC14H18Cl2Zr 10*
Molecular Weight348.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE (CAS 119445-92-0) – Technical Baseline for Procurement


Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride (CAS 119445-92-0), with the formula (1,3-Me2Cp)2ZrCl2, is a metallocene precatalyst in the zirconocene dichloride family [1]. It features two 1,3-dimethylcyclopentadienyl ligands coordinated to a zirconium(IV) center bearing two chloride ligands. The compound is primarily used as an olefin polymerization catalyst precursor when activated with methylaluminoxane (MAO), producing atactic polypropylene with vinylidene terminal groups [1].

1
Olefin polymerization precatalystActivated by MAO for propylene polymerization
2
Atactic polypropylene productionYields atactic PP with controlled molecular weight
3
Vinylidene chain-end selectivityProduces vinylidene-terminated PP for post-functionalization

Why Generic Zirconocene Dichloride Substitution Fails for BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE


Substituting this compound with another unbridged bis(substituted-cyclopentadienyl)zirconium dichloride alters both polymerization activity and the molecular weight of the resulting polyolefin [1]. The specific 1,3-dimethyl substitution pattern on the cyclopentadienyl rings exerts a unique steric and electronic influence on the metal center, leading to quantifiable differences in catalyst performance that cannot be replicated by isomers with different substitution patterns (e.g., 1,2-dimethyl) or by varying the number of methyl groups [1].

Target

(1,3-Me2Cp)2ZrCl2 provides specific steric/electronic control

Substitute

1,2-dimethyl isomer may shift polymer yield and molecular weight profile

Target

1,3-substitution pattern influences vinylidene selectivity

Substitute

Unsubstituted Cp2ZrCl2 may not replicate chain-end control

Target

Patent-defined ligand architecture for reproducible activity

Substitute

Trimethyl analogues require separate activity validation

Quantitative Evidence Guide for BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE vs. Analogues


Polypropylene Yield Comparison: (1,3-Me2Cp)2ZrCl2 vs. (1,2,3-Me3Cp)2ZrCl2 and (1,2,4-Me3Cp)2ZrCl2

Under identical propylene polymerization conditions (50°C, 8 kg/cm², 450 mL toluene, 6.3 mmol MAO, 0.02 mmol Zr complex), the target catalyst (Example 8, 4 h reaction) produced 450 g of atactic polypropylene, while (1,2,3-trimethylcyclopentadienyl)zirconium dichloride (Example 9, 4 h) produced 180 g, and (1,2,4-trimethylcyclopentadienyl)zirconium dichloride (Example 6, 1.5 h) produced 260 g [1]. This indicates the 1,3-substitution pattern yields the highest polymer mass per run, although the polymerization duration was not uniform for all examples. A direct time-normalized activity comparison for the target compound vs. (1,2,3-Me3Cp)2ZrCl2, which shared the same run time, is 450 g vs. 180 g, a 2.5-fold higher yield for the target.

Polymer Yield
Head-to-head
450 g
Reported highest yield among tested analogues
2.5× vs. (1,2,3-Me3Cp)2ZrCl2 at equal run time; patent example 8
Olefin Polymerization Zirconocene Catalysis Polypropylene

Polypropylene Molecular Weight (Mn, Mw) Comparison: (1,3-Me2Cp)2ZrCl2 vs. (1,2-Me2Cp)2ZrCl2 and (1,2,3,4,5-Me5Cp)2ZrCl2

GPC analysis of atactic polypropylene produced at 50°C and 8 kg/cm² propylene pressure showed that the target catalyst provided a number-average molecular weight (Mn) of 1,800 and weight-average molecular weight (Mw) of 4,900 (Mw/Mn = 2.7) [1]. In contrast, the 1,2-dimethyl isomer (1,2-Me2Cp)2ZrCl2 gave Mn = 980 and Mw = 3,000 (Mw/Mn = 3.1), indicating ~84% higher Mn for the target. The fully substituted (Me5Cp)2ZrCl2 produced significantly lower molecular weights (Mn = 140, Mw = 300, Mw/Mn = 2.1). This demonstrates that the 1,3-dimethyl substitution pattern yields higher molecular weight polypropylene compared to the 1,2-isomer and much higher than the per-methylated analogue.

Molecular Weight
Head-to-head
Target Mn 1,800 vs. 1,2-isomer Mn 980
Higher Mn supports mechanical property screening
1.84× Mn difference; polydispersity 2.7 vs. 3.1
Polymer Characterization GPC Analysis Molecular Weight Control

Polymer Chain-End Functionality: Vinylidene Selectivity

IR analysis of the polypropylene produced by (1,3-Me2Cp)2ZrCl2/MAO showed peaks at 1651 cm⁻¹ and 887 cm⁻¹, characteristic of vinylidene-type terminal unsaturation [1]. The patent claims that catalysts of this invention produce polyolefins with controlled vinylidene end groups, which is a distinguishing feature compared to conventional Kaminsky catalysts that yield a mixture of terminal unsaturated structures. While the comparative examples lack quantitative end-group analysis data, the consistent observation of vinylidene selectivity across multiple examples, including the target compound, supports a class-level advantage for catalysts bearing the bis(dimethylcyclopentadienyl) ligand framework.

Vinylidene Selectivity
Class-level
IR 1651, 887 cm⁻¹
Supports chain-end functionalization research
Qualitative patent data; confirm with independent analysis
Chain-End Functionalization Terminal Unsaturation Polyolefin Modification

Application Scenarios for BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE Based on Quantified Differentiation


High-Molecular-Weight Atactic Polypropylene Production

When the goal is to produce atactic polypropylene with Mn exceeding 1,500 under standard conditions, (1,3-Me2Cp)2ZrCl2 outperforms the 1,2-dimethyl isomer, which yields Mn values below 1,000 [1]. The target catalyst achieves Mn = 1,800 with a polydispersity index of 2.7, making it suitable for applications requiring moderate molecular weight combined with narrow distribution, such as hot-melt adhesives or viscosity modifiers [1].

Maximizing Polymer Output per Catalyst Charge

For processes where catalyst loading is a key cost driver, (1,3-Me2Cp)2ZrCl2 provides 450 g of polypropylene per 0.02 mmol of catalyst in a 4-hour run, which is 2.5 times the output of (1,2,3-Me3Cp)2ZrCl2 under identical conditions [1]. This higher mass yield reduces the catalyst cost contribution per kg of polymer, a significant advantage in bulk polyolefin manufacturing.

Synthesis of Vinylidene-Terminated Polypropylene for Post-Functionalization

The selective formation of vinylidene chain ends, confirmed by characteristic IR absorbance peaks at 1651 cm⁻¹ and 887 cm⁻¹, makes (1,3-Me2Cp)2ZrCl2/MAO a preferred catalytic system for researchers synthesizing end-functionalized polyolefins [1]. Vinylidene groups are reactive toward hydrosilylation, epoxidation, and thiol-ene chemistry, enabling subsequent macromolecular engineering steps.

Precursor for Regioselective ansa-Zirconocene Synthesis

The 1,3-dimethyl substitution pattern on the cyclopentadienyl ligands positions the methyl groups adjacent to the bridgehead carbon in subsequent ansa-metallocene syntheses. While direct comparative data for bridge-formation selectivity using the target compound as a starting material is limited, the defined substitution pattern is structurally critical for achieving the widely opened coordination site (Cp-Zr-Cp angle ~117°) reported in the methylene-bridged analogue [2], which in turn enhances norbornene incorporation ability over comparator catalysts such as [Ph2C(Fluo)(Cp)]ZrCl2.

Application
Selection Property
Validation Focus
Atactic PP with higher Mn
Substitution pattern → molecular weight control
GPC analysis of Mn, Mw and polydispersity
High catalyst productivity
Activity per Zr charge under MAO activation
Yield comparison under controlled conditions
Vinylidene-terminated PP
Chain-end selectivity for post-functionalization
IR spectroscopy for vinylidene peaks
ansa-Zirconocene synthesis
Regioselective bridge formation precursor
Copolymerization activity evaluation
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